(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-ensäure

Übersicht

Beschreibung

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid, or Fluoren-9-yl-methoxycarbonylamino-2-methylhept-6-enoic acid (FMCHPA), is a synthetic compound with a wide range of potential applications in both scientific research and biochemistry. Synthesis Method FMCHPA is synthesized through a two-step process. The first step involves the reaction of fluoren-9-ylmethanol with sodium methoxide, producing the intermediate compound fluoren-9-yl-methoxycarbonyl chloride. This intermediate is then reacted with 2-amino-2-methylhept-6-enoic acid, yielding FMCHPA as the desired product. This synthesis method has been documented in numerous scientific papers, and is relatively easy to replicate in the laboratory. Scientific Research Applications FMCHPA has a wide range of potential applications in scientific research. It can be used as a fluorescent probe for the detection of various proteins and enzymes, and has been used to study the structure and function of various proteins in the human body. It has also been used in the development of novel anti-cancer drugs, and in the study of enzyme kinetics. Furthermore, FMCHPA is a useful tool for studying the structure and function of various enzymes, and has been used in the development of novel antibiotics. Mechanism of Action The mechanism of action of FMCHPA is not yet fully understood. However, it is known that FMCHPA binds to certain proteins in the human body, and that this binding can induce conformational changes in the protein. This conformational change can then lead to changes in the protein’s activity, which can be used to study the protein’s structure and function. It is also believed that FMCHPA can act as an inhibitor of certain enzymes, which can be used to study the enzyme’s activity and kinetics. Biochemical and Physiological Effects The biochemical and physiological effects of FMCHPA are still being studied. However, it is known that FMCHPA can induce conformational changes in certain proteins, which can lead to changes in the protein’s activity. It is also believed that FMCHPA can act as an inhibitor of certain enzymes, which can be used to study the enzyme’s activity and kinetics. Furthermore, FMCHPA has been used in the development of novel anti-cancer drugs, and in the study of enzyme kinetics. Advantages and Limitations for Lab Experiments One of the main advantages of FMCHPA is that it is relatively easy to synthesize in the laboratory. Furthermore, it is a relatively stable compound, which makes it ideal for use in scientific research. Additionally, FMCHPA is a highly fluorescent compound, which makes it useful for detecting various proteins and enzymes. However, FMCHPA can be toxic to certain cells, and can interact with certain proteins in unpredictable ways, which can limit its usefulness in certain laboratory experiments. Future Directions Given the wide range of potential applications of FMCHPA, there are numerous potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of FMCHPA, as well as its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of FMCHPA in the development of novel drugs, as well as its potential applications in the study of enzyme kinetics and protein structure and function. Finally, further research could be conducted to explore the potential uses of FMCHPA in the diagnosis and treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

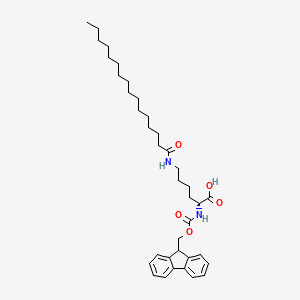

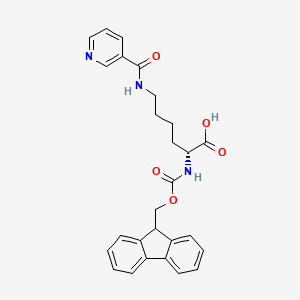

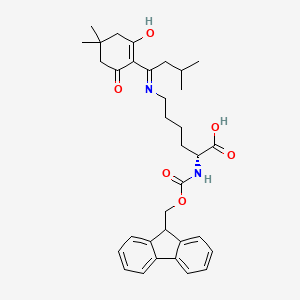

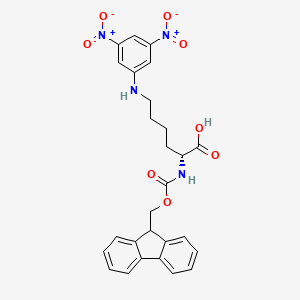

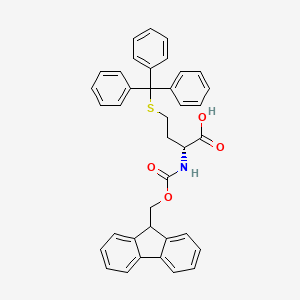

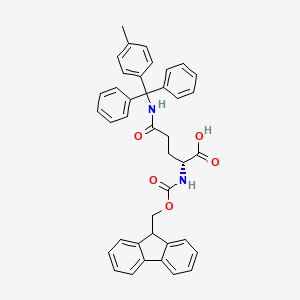

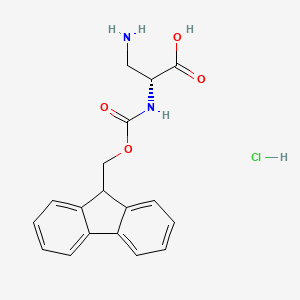

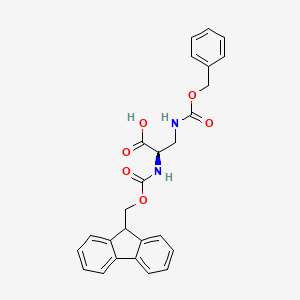

Die Verbindung wird als Kupplungsmittel in der Peptidsynthese verwendet {svg_1}. Die Fmoc-Gruppe fungiert während des Syntheseprozesses als Schutzgruppe für die Aminosäure. Sie kann unter milden basischen Bedingungen entfernt werden, was die sequentielle Zugabe von Aminosäuren in der Festphasenpeptidsynthese ermöglicht {svg_2}.

Synthese von Aminosäureaziden

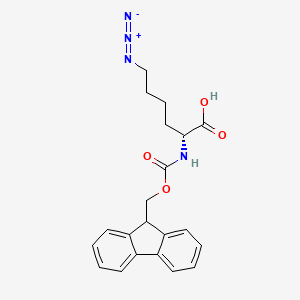

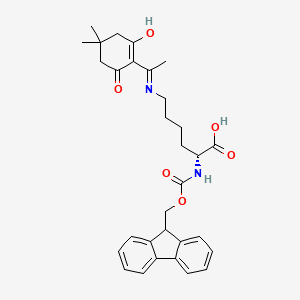

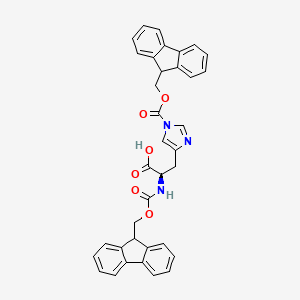

Die Verbindung wird bei der Synthese von Fmoc-Aminosäureaziden verwendet {svg_3}. Diese Azide sind bei Raumtemperatur stabil und haben eine lange Haltbarkeit. Sie können in verschiedenen chemischen Reaktionen verwendet werden, darunter die Click-Chemie, ein leistungsstarkes Werkzeug für die Biokonjugation {svg_4}.

Vorsäulen-Derivatisierung von Aminen

Die Verbindung wird als Reagenz bei der Vorsäulen-Derivatisierung von Aminen für die Hochleistungsflüssigkeitschromatographie (HPLC) und die Fluoreszenzdetektion verwendet {svg_5}. Dies ermöglicht die empfindliche und selektive Detektion von Aminen in komplexen Proben {svg_6}.

Derivatisierung von Aminosäuren für die HPLC-Analyse

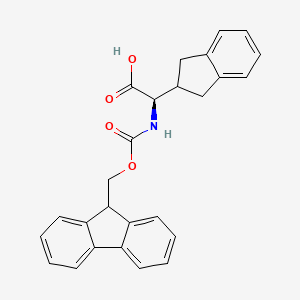

Die Verbindung wird zur Derivatisierung von Aminosäuren für die HPLC-Analyse verwendet {svg_7}. Dies verbessert den Nachweis und die Quantifizierung von Aminosäuren in verschiedenen Proben, was in Bereichen wie Biochemie und Lebensmittelanalyse entscheidend ist {svg_8}.

Festphasenpeptidsynthese

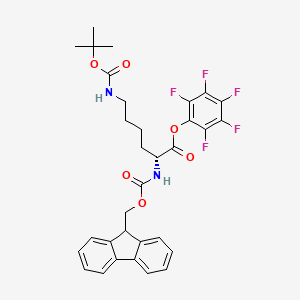

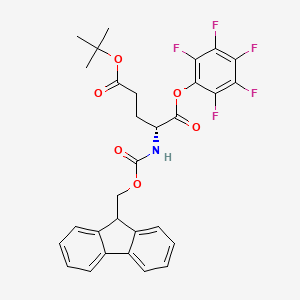

Die Verbindung wird zur Herstellung von N-Fmoc-Aminosäuren für die Festphasenpeptidsynthese verwendet {svg_9}. Dies ist eine Schlüsseltechnik in der Biochemie zur Herstellung von Peptiden, die in der Arzneimittelforschung und -entwicklung wichtig sind {svg_10}.

Oligonukleotidsynthese

Die Verbindung wird auch in der Oligonukleotidsynthese verwendet {svg_11}. Dies ist entscheidend in der Gentechnik und -forschung, da Oligonukleotide kurze DNA- oder RNA-Moleküle sind, die viele Anwendungen in der Genetik, Genomik und Molekularbiologie haben {svg_12}.

Wirkmechanismus

Target of Action

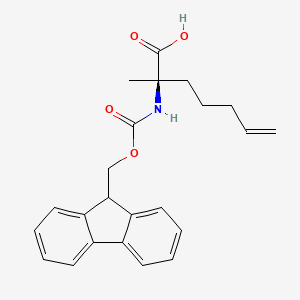

It is known that this compound is used as a building block for the synthesis of stapled peptides . Stapled peptides are designed to interact with a wide range of targets, including proteins and other cellular components, depending on their specific sequence and structure .

Mode of Action

The mode of action of ®-N-Fmoc-2-(4’-pentenyl)alanine involves its incorporation into peptide sequences during synthesis . The compound contains a reactive alkenyl side chain that can be used to form a “staple” via ring-closing metathesis . This staple helps to stabilize the peptide’s secondary structure, enhancing its ability to interact with its target .

Biochemical Pathways

The specific biochemical pathways affected by ®-N-Fmoc-2-(4’-pentenyl)alanine depend on the nature of the stapled peptides in which it is incorporated . Stapled peptides can be designed to modulate a variety of biochemical pathways by interacting with key proteins or other cellular components .

Pharmacokinetics

It is known that stapled peptides, which can be synthesized using this compound, often exhibit improved stability, cell penetration, and target affinity . These properties can enhance the bioavailability of the peptides, allowing them to reach their targets more effectively .

Result of Action

The molecular and cellular effects of ®-N-Fmoc-2-(4’-pentenyl)alanine are determined by the specific stapled peptides in which it is incorporated . These peptides can have a wide range of effects, from modulating protein-protein interactions to altering cellular signaling pathways .

Action Environment

The action, efficacy, and stability of ®-N-Fmoc-2-(4’-pentenyl)alanine, as part of a stapled peptide, can be influenced by various environmental factors . These may include the presence of other biomolecules, pH, temperature, and the specific cellular or tissue environment . The design of stapled peptides often takes these factors into account to optimize their performance .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFPZWLOJOINV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670478 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

288617-77-6 | |

| Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 288617-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.